molecular formula C16H16N4O3 B11234797 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234797
M. Wt: 312.32 g/mol
InChI Key: SIABYTUVSSYCLT-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for its versatility in medicinal chemistry and agrochemical applications. Its structure features a fused triazole-pyrimidine core substituted at position 7 with a 3,4-dihydro-1,5-benzodioxepin moiety and at position 2 with a methoxymethyl group. The benzodioxepin ring introduces a bicyclic, oxygen-rich aromatic system, while the methoxymethyl group enhances lipophilicity compared to simpler alkyl or amino substituents. This combination may optimize pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining target-binding efficacy .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N4O3/c1-21-10-15-18-16-17-6-5-12(20(16)19-15)11-3-4-13-14(9-11)23-8-2-7-22-13/h3-6,9H,2,7-8,10H2,1H3

InChI Key

SIABYTUVSSYCLT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxepin ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxepin and triazolopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The benzodioxepin group in the target compound provides a bulky, oxygenated aromatic system , distinct from the smaller trimethoxyphenyl or trifluoromethyl groups in other analogs. This may enhance binding to hydrophobic pockets in biological targets (e.g., tubulin) while improving solubility via ether oxygen atoms .
  • In contrast, 7-chloro or alkoxy substituents (e.g., heptyloxy in compound 3f ) prioritize herbicidal over anticancer activity, highlighting substituent-driven functional divergence.

Substituent Effects at Position 2

The 2-position influences electronic properties and steric accessibility. Notable comparisons:

Compound Name Substituent at Position 2 Key Activity/Properties Reference
Target Compound Methoxymethyl Hypothesized metabolic stability
2-Amino derivatives (e.g., compound 4a) Amino Herbicidal activity
2-(4-Fluorobenzyl) analogs 4-Fluorobenzyl Unspecified (structural analog)

Key Observations :

  • The methoxymethyl group in the target compound balances lipophilicity (logP) and metabolic stability compared to polar amino groups or aromatic benzyl substituents. This substitution may reduce oxidative metabolism, extending half-life in vivo .

Physicochemical Properties

Property Target Compound 7-Trimethoxyphenyl Analog 7-Chloro Analog
Molecular Weight ~383.4 g/mol (estimated) ~350.3 g/mol ~212.6 g/mol
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~2.1
Solubility Low (due to benzodioxepin) Moderate High

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